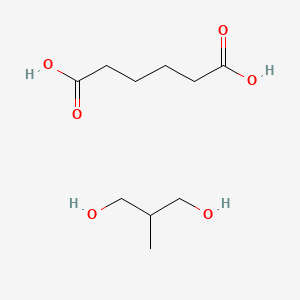

Adipic acid; methylpropanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adipic acid and methylpropanediol are two distinct chemical compounds with significant industrial applications. Adipic acid is a dicarboxylic acid primarily used in the production of nylon, while methylpropanediol is a diol used in the manufacture of polyesters and polyurethanes. Both compounds play crucial roles in various chemical processes and industrial applications.

Preparation Methods

Adipic Acid

Adipic acid is traditionally produced from petrochemical feedstocksThis process, however, generates nitrous oxide, a potent greenhouse gas . Alternative methods include the microbial oxidation of 1,6-hexanediol using Gluconobacter oxydans, which offers a more environmentally friendly approach .

Methylpropanediol

Methylpropanediol can be synthesized through the hydrogenation of hydroxyacetone or the hydration of isobutene oxide. These methods provide high yields and are commonly used in industrial settings.

Chemical Reactions Analysis

Adipic Acid

Adipic acid undergoes various chemical reactions, including:

Oxidation: Adipic acid can be oxidized to form adipic anhydride.

Reduction: It can be reduced to form hexanediol.

Esterification: Adipic acid reacts with alcohols to form esters, which are used in plasticizers and lubricants.

Methylpropanediol

Methylpropanediol participates in several reactions, such as:

Esterification: Reacts with acids to form esters used in polyesters.

Polymerization: Used in the production of polyurethanes and polyesters.

Scientific Research Applications

Adipic Acid

Adipic acid is extensively used in the production of nylon-6,6, which is a key material in textiles and plastics. It is also used in the manufacture of polyurethanes, plasticizers, and unsaturated polyester resins . Recent research focuses on sustainable production methods, such as using renewable feedstocks and biocatalysis .

Methylpropanediol

Methylpropanediol is used in the production of polyesters and polyurethanes, which are essential in the automotive and construction industries. It is also used as a solvent and in the synthesis of various chemical intermediates.

Mechanism of Action

Adipic Acid

Adipic acid exerts its effects primarily through its role as a precursor in polymerization reactions. It reacts with diamines to form nylon-6,6, a process that involves the formation of amide bonds. The molecular targets include the functional groups involved in these polymerization reactions.

Methylpropanediol

Methylpropanediol acts as a building block in the synthesis of polyesters and polyurethanes. It reacts with diisocyanates to form urethane linkages, which are crucial in the formation of polyurethane polymers.

Comparison with Similar Compounds

Adipic Acid

Similar compounds include other dicarboxylic acids such as succinic acid and glutaric acid. Adipic acid is unique due to its optimal chain length, which provides the desired properties in nylon-6,6 production .

Methylpropanediol

Similar compounds include other diols like ethylene glycol and propylene glycol. Methylpropanediol offers distinct advantages in terms of reactivity and the properties of the resulting polymers.

Conclusion

Adipic acid and methylpropanediol are vital compounds in the chemical industry, each with unique properties and applications. Advances in sustainable production methods and their diverse applications in various fields highlight their importance in modern chemistry and industry.

Properties

CAS No. |

26702-65-8 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

hexanedioic acid;2-methylpropane-1,3-diol |

InChI |

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(2-5)3-6/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |

InChI Key |

JNNCJSOAYUEOHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)CO.C(CCC(=O)O)CC(=O)O |

Related CAS |

26702-65-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)

![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)

![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)